molecular formula C6H11BrO B1338189 3-Hexanone, 6-bromo- CAS No. 20434-22-4

3-Hexanone, 6-bromo-

Cat. No. B1338189
CAS RN: 20434-22-4
M. Wt: 179.05 g/mol
InChI Key: IKRZHUJVIDUZQY-UHFFFAOYSA-N
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Description

The compound "3-Hexanone, 6-bromo-" is a brominated ketone that is of interest in various chemical research areas. It is a derivative of hexanone where a bromine atom is substituted at the sixth position. This compound is relevant in the synthesis of various organic molecules and can be involved in multiple chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the carbonyl group, which is a key functional group in organic chemistry .

Synthesis Analysis

The synthesis of "3-Hexanone, 6-bromo-" involves multiple steps, including cyclization, splitting, and bromination reactions. Starting materials such as 1,3-propyl bromide and ethyl acetoacetate are used in the synthesis process. The final product, 6-Bromo-2-hexanone, has been reported to have a content purity of 95% with a recovery rate of 81.5% as determined by gas chromatography .

Molecular Structure Analysis

While the specific molecular structure analysis of "3-Hexanone, 6-bromo-" is not detailed in the provided papers, the structure of similar brominated compounds has been studied. For instance, the crystal and molecular structure of 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate has been determined, showing a five-membered ring nearly planar with a nitrogen atom and a three-membered ring forming an equilateral triangle . These structural analyses are crucial for understanding the reactivity and physical properties of brominated cyclic compounds.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. For example, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane has been used as a thermal precursor for the formation of 1,2-cyclohexadiene, which further decomposes at high temperatures . Additionally, 1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane undergoes halogen metal exchange followed by competing 1,n-elimination reactions, leading to the formation of different intermediates and products depending on the temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be significantly altered by the substitution of hydrogen atoms with bromine. For instance, the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines has been shown to affect the compound's properties, including UV-Vis absorption spectra, photochromic, and photomagnetic properties . These properties are essential for the potential application of brominated compounds in materials science and organic synthesis.

Scientific Research Applications

Synthesis and Catalysis

6-Bromo-3-hexanone serves as an important intermediate in organic synthesis. Dou Xue-jie (2006) demonstrated its synthesis through a series of reactions involving cyclization, splitting, and bromination, using 1,3-propyl bromide and ethyl acetoacetate as raw materials, achieving a 95% content purity and 81.5% recovery rate Dou Xue-jie, 2006. Additionally, the compound has been studied for its role in catalysis. A study by Q. Fei (2007) compared different catalysts for the mono-bromination of 6-bromo-1-hexanol from 1,6-hexanediol, finding the iodine catalytic method to be particularly efficient due to its mild reaction conditions and environmental friendliness Q. Fei, 2007.

Surface Chemistry and Reactions

The reactivity of 6-bromo-1-hexene, a closely related compound, on metal alloy surfaces was explored by Hong-Qing He et al. (2000), who found that its reactions on a Cu3Pt(111) surface exhibited remarkable chemistry, including dehydrocyclization, decomposition, and hydrogenation, within specific coverage ranges Hong-Qing He et al., 2000. This study provides insight into the surface chemistry and kinetics of coverage-dependent reactions, which could be relevant for understanding the behavior of 6-Bromo-3-hexanone in similar contexts.

Environmental and Material Science

In the environmental and material science domain, Leah Chibwe et al. (2019) discussed the characterization of bromo-chloro alkenes, which share some chemical similarities with 6-Bromo-3-hexanone. Their study highlighted the environmental behavior and persistence of such compounds, suggesting potential implications for 6-Bromo-3-hexanone as well Leah Chibwe et al., 2019.

Chemical Engineering

In the field of chemical engineering, the hydrogenation of carbon-carbon double bonds in a microfluidic reactor using noble nanoparticles was studied by R. Lin et al. (2012), using 6-bromo-1-hexene conversion to 1-bromo-hexane as a model reaction. This research demonstrated the enhanced catalytic activity and turnover frequencies in microfluidic reactors, offering insights into process optimization that could be applicable to compounds like 6-Bromo-3-hexanone R. Lin et al., 2012.

Safety And Hazards

The safety data sheet for 3-Hexanone indicates that it is a highly flammable liquid and vapor . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment while handling it .

properties

IUPAC Name

6-bromohexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-6(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZHUJVIDUZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473067
Record name 3-Hexanone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexan-3-one

CAS RN

20434-22-4
Record name 3-Hexanone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexan-3-one
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